molecular formula C14H16N2O2 B6583242 N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide CAS No. 1455189-80-6

N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide

Cat. No.: B6583242
CAS No.: 1455189-80-6
M. Wt: 244.29 g/mol
InChI Key: WCAFAPVWSSJYFY-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide is a synthetic organic compound featuring an indole core substituted at the 6-position with a carboxamide group, which is further functionalized with a tetrahydrofuran (oxolan)-derived methyl substituent. The indole moiety is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the oxolan group enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(16-9-12-2-1-7-18-12)11-4-3-10-5-6-15-13(10)8-11/h3-6,8,12,15H,1-2,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAFAPVWSSJYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide typically involves the reaction of an indole derivative with an oxolane-containing reagent. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The oxolane moiety can be introduced through subsequent reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling under controlled conditions. The use of high-pressure reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro compounds.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can have varying biological activities and properties.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its hybrid indole-oxolan-carboxamide architecture. Key analogs for comparison include:

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences Reference
HIP-1 (N-[(2-Oxo-1,...) Indole derivative 2-oxoindoline, phenethyl/phenyl groups Lacks oxolan-methyl linkage; keto group
N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine Purine core Oxolan-2-yl, methoxybenzyl Purine vs. indole; different substitution pattern
1-Oxoisoindoline-2-carboxamide Isoindoline core Carboxamide, planar fused ring system Isoindoline vs. indole; no oxolan group
Floxuridine Pyrimidine-oxolan hybrid Fluorouracil linked to oxolan Pyrimidine core; therapeutic nucleoside
  • Indole vs. However, purine-based analogs (e.g., ) exhibit distinct electronic profiles due to nitrogen-rich aromatic systems, influencing receptor binding.
  • Oxolan Substituent : The oxolan-methyl group enhances hydrophilicity compared to purely aromatic substituents in HIP-1. This mirrors the role of oxolan in floxuridine, where it improves water solubility .
  • Carboxamide Functionality : The carboxamide group in the target compound resembles that in 1-oxoisoindoline-2-carboxamide, which forms intramolecular hydrogen bonds (N–H⋯O) critical for crystal packing .

Physicochemical Properties

  • Solubility : The oxolan group likely improves aqueous solubility relative to HIP-1 derivatives (logP ~1.2–2.5 estimated) , akin to floxuridine’s solubility-enhancing oxolan ring .
  • Hydrogen Bonding: The carboxamide and oxolan oxygen atoms provide H-bond donors/acceptors, comparable to the N–H⋯O interactions in 1-oxoisoindoline-2-carboxamide .
  • Planarity : The indole-carboxamide system is less planar than isoindoline derivatives (dihedral angle 66.7° in vs. near-planar isoindoline ), affecting packing efficiency.

Biological Activity

N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features an indole moiety fused with an oxolane ring, which contributes to its distinct biological properties. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets.

This compound exhibits its biological effects primarily through the modulation of various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties. For instance, it may target dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often overexpressed in cancer cells .
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, potentially effective against a range of pathogens .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description References
AnticancerInhibits cancer cell proliferation via enzyme inhibition
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammatory markers in macrophage models

Case Study 1: Anticancer Properties

A study conducted on indole derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to reduce the expression of key oncogenes and promote apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited notable activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Structure Biological Activity
N-[(oxolan-2-yl)methyl]cyclopentanamine hydrochlorideCyclopentane instead of indoleModerate anticancer activity
N-methyl-1-(oxolan-2-yl)methanamineLacks indole structureLimited antimicrobial properties

This compound stands out due to its dual action as both an anticancer and antimicrobial agent, which is less common among similar compounds.

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